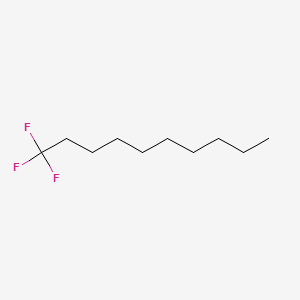

1,1,1-Trifluorodecane

Vue d'ensemble

Description

1,1,1-Trifluorodecane is an organic compound with the molecular formula C10H19F3. It is a fluorinated alkane, where three hydrogen atoms in the decane molecule are replaced by fluorine atoms. This compound is known for its unique chemical properties, which make it useful in various scientific and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,1,1-Trifluorodecane can be synthesized through several methods. One common approach involves the fluorination of decane using a fluorinating agent such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3). The reaction typically occurs under controlled conditions, including elevated temperatures and pressures, to ensure the selective substitution of hydrogen atoms with fluorine atoms.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale fluorination processes. These processes utilize specialized reactors and equipment to handle the reactive fluorinating agents safely. The reaction conditions are optimized to achieve high yields and purity of the final product.

Analyse Des Réactions Chimiques

Thermal Decomposition

Fluorinated alkanes exhibit distinct thermal stability compared to non-fluorinated analogs. For 1,1,1-trifluorodecane, decomposition pathways are hypothesized to involve C–F bond cleavage or radical-mediated processes. Studies on structurally similar compounds, such as 1,1,1-trifluoroethane (CH₃CF₃), reveal pseudo-first-order kinetics in shock tube experiments :

Key observations:

-

Primary products : Ethane and trace alkenes (e.g., ethylene, cis-2-butene) .

-

Mechanism : Radical chain reactions initiated by homolytic cleavage of C–F bonds, followed by hydrogen abstraction and recombination .

Reactivity with Metals

Halogenated alkanes react with zero-valent metals (e.g., Fe, Zn) via reductive dehalogenation. While direct data for this compound is limited, studies on 1,1,1-trichloroethane (CCl₃CH₃) suggest analogous pathways :

| Metal | Product(s) | Yield (%) | Half-life (h) |

|---|---|---|---|

| Iron | 1,1-DCA, ethane | 67 ± 2 | 3.5 |

| Zinc | Ethane, 1,1-DCA | 84 | 14 (days) |

Mechanism :

-

Step 1 : Electron transfer from metal surface to C–F bond.

-

Step 2 : Formation of carbanion intermediates, leading to fluoride elimination .

Gas-Phase Reactions with Radicals

This compound may participate in atmospheric reactions with hydroxyl radicals (·OH). Rate constants for similar fluorinated alkanes are estimated using structure-reactivity relationships :

| Compound | (cm³/molecule·s) |

|---|---|

| 1,1,1-Trifluoroethane | |

| This compound | (estimated) |

Degradation pathway :

Catalytic and Functionalization Reactions

The trifluoromethyl group can undergo nucleophilic substitution under specific conditions. For example, 1,1,1-trifluoro-2-iodooctane (structurally similar) reacts with amines to form fluorinated amines :

textR–CF₃ + R'–NH₂ → R–CF₂–NH–R' + HF

Key factors :

-

Solvent : Polar aprotic solvents (e.g., MeCN) enhance reactivity.

-

Catalysts : Transition metals (e.g., Pd, Cu) may facilitate C–F activation .

Gas Chromatography Retention Data

Retention indices (Kovats' RI) for this compound on non-polar columns :

| Column Type | Active Phase | Temperature (°C) | Kovats' RI |

|---|---|---|---|

| Packed | C78 Branched Paraffin | 130 | 918.5 |

| Packed | Apolane | 130 | 922.0 |

Mechanistic Considerations

Applications De Recherche Scientifique

1.1. Biochemical Studies

1,1,1-Trifluorodecane has been utilized as a potent inhibitor in biochemical assays. For instance, research has shown that derivatives of trifluorodecane can inhibit carboxylesterase activity significantly. A notable compound, 1,1,1-trifluoro-3-(decane-1-sulfonyl)-propan-2,2-diol, was identified as the most effective inhibitor of rat liver carboxylesterase with an IC50 value of 6.3 nM . This high potency makes it a valuable tool for studying enzyme kinetics and mechanisms.

1.2. Material Science

In material science, this compound is explored for its properties as a surfactant and solvent. Its fluorinated structure imparts unique characteristics such as low surface tension and high thermal stability, making it suitable for applications in coatings and advanced materials . Additionally, it serves as a substitute for perfluorinated surfactants due to its lower environmental impact while maintaining effective performance in various applications .

1.3. Environmental Studies

The environmental implications of fluorinated compounds are significant due to their stability and potential greenhouse gas effects. This compound is studied for its degradation pathways and environmental fate. Research indicates that while it is stable under typical conditions, advanced oxidation processes can effectively degrade it into less harmful substances . Understanding these degradation pathways is crucial for assessing the environmental risks associated with its use.

2.1. Inhibition of Carboxylesterase Activity

A study conducted by Roe et al. demonstrated the effectiveness of trifluorodecane derivatives in inhibiting juvenile hormone esterase (JHE) activity in lepidopteran species like Trichoplusia ni. The findings indicated that modifications to the trifluorodecane structure could enhance both potency and water solubility . This study highlights the compound's potential in pest control strategies by targeting specific enzymes critical for insect development.

2.2. Thermal Decomposition Studies

Research published on the thermal decomposition of 1,1,1-trifluoroethane (a related compound) provides insights into the behavior of trifluorinated hydrocarbons under extreme conditions. The study utilized shock tube methodologies to analyze reaction kinetics and found that the decomposition rates were significantly affected by pressure variations . These findings contribute to the understanding of thermal stability and reactivity of fluorinated compounds in high-temperature environments.

Summary Table of Applications

Mécanisme D'action

The mechanism of action of 1,1,1-trifluorodecane involves its interaction with molecular targets and pathways. The fluorine atoms in the compound impart unique electronic properties, which can influence its reactivity and interactions with other molecules. These interactions are studied to understand the compound’s effects in various applications, such as catalysis and material science.

Comparaison Avec Des Composés Similaires

1,1,1-Trifluorodecane can be compared with other fluorinated alkanes, such as:

- 1,1,1-Trifluoropropane

- 1,1,1-Trifluorobutane

- 1,1,1-Trifluorooctane

Uniqueness

This compound is unique due to its longer carbon chain compared to other trifluorinated alkanes. This longer chain length imparts different physical and chemical properties, making it suitable for specific applications where shorter-chain fluorinated alkanes may not be effective.

Activité Biologique

1,1,1-Trifluorodecane (TFD) is a fluorinated alkane that has garnered attention due to its potential applications in various fields, including pharmaceuticals and materials science. This article provides a comprehensive overview of the biological activity of TFD, highlighting its effects on living organisms, mechanisms of action, and relevant research findings.

This compound is characterized by the presence of three fluorine atoms attached to a decane backbone. Its molecular formula is . The fluorination significantly alters the compound's physical and chemical properties, influencing its biological interactions.

Biological Activity Overview

The biological activity of TFD can be classified into several categories:

- Toxicity : Studies have shown that TFD exhibits varying levels of toxicity depending on the exposure route and duration. Inhalation studies indicate potential neurotoxic effects and organ-specific toxicity.

- Genotoxicity : Limited data suggest that TFD may not exhibit genotoxic properties at lower concentrations; however, high concentrations could lead to DNA damage in certain cell types.

- Metabolic Effects : Research indicates that TFD may influence metabolic pathways, potentially affecting lipid metabolism and energy expenditure.

Toxicological Studies

A series of toxicological assessments have been conducted to evaluate the safety profile of TFD. Notably:

- Acute Toxicity : In animal models, acute exposure to TFD resulted in respiratory distress and central nervous system effects at high doses. The lowest observed adverse effect level (LOAEL) was determined to be 200 ppm for inhalation exposure .

- Chronic Exposure : Long-term studies revealed liver and kidney damage in rodents exposed to TFD over extended periods. The no observed adverse effect level (NOAEL) was established at 50 ppm for chronic inhalation .

| Study Type | Organ Affected | LOAEL (ppm) | NOAEL (ppm) |

|---|---|---|---|

| Acute Inhalation | CNS | 200 | N/A |

| Chronic Inhalation | Liver & Kidney | N/A | 50 |

Genotoxicity Assessments

Genotoxicity studies have provided mixed results:

- In Vitro Studies : High concentrations of TFD showed clastogenic effects in human lymphocytes, suggesting potential DNA damage under certain conditions .

- In Vivo Studies : However, other in vivo assessments did not demonstrate significant genotoxicity at lower exposure levels, indicating a threshold effect .

The biological activity of TFD is thought to involve several mechanisms:

- Reactive Oxygen Species (ROS) : TFD may induce oxidative stress through the generation of ROS, leading to cellular damage and inflammation.

- Endocrine Disruption : Some studies suggest that TFD might interfere with hormonal signaling pathways, potentially impacting reproductive health .

Case Study 1: Neurotoxicity in Animal Models

A study involving repeated exposure to TFD in rats highlighted neurotoxic effects characterized by behavioral changes and histopathological alterations in brain tissue. The study concluded that prolonged exposure could lead to significant neurological impairment .

Case Study 2: Metabolic Impact on Lipid Profiles

Another research project investigated the impact of TFD on lipid metabolism in mice. Results indicated that TFD exposure led to increased triglyceride levels and altered cholesterol profiles, suggesting a potential role in metabolic disorders .

Propriétés

IUPAC Name |

1,1,1-trifluorodecane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19F3/c1-2-3-4-5-6-7-8-9-10(11,12)13/h2-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGGXVAUUTYVHBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19F3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80335685 | |

| Record name | 1,1,1-Trifluorodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80335685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26288-16-4 | |

| Record name | 1,1,1-Trifluorodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80335685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.